molecular formula C6H5BrO2S B2836877 3-Bromo-4-methylthiophene-2-carboxylic acid CAS No. 854627-16-0

3-Bromo-4-methylthiophene-2-carboxylic acid

Cat. No.: B2836877
CAS No.: 854627-16-0
M. Wt: 221.07
InChI Key: DQOPXMCMKCJDPJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 3, a methyl group at position 4, and a carboxylic acid moiety at position 2. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. Its molecular formula is C₆H₅BrO₂S, with a molar mass of 229.08 g/mol (predicted) . The bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and lipophilicity.

Properties

IUPAC Name

3-bromo-4-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPXMCMKCJDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylthiophene-2-carboxylic acid typically involves the bromination of 4-methylthiophene-2-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors allows for precise control of reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex structures.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-methylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
4-Bromo-3-methylthiophene-2-carboxylic acid Br (4), CH₃ (3), COOH (2) C₆H₅BrO₂S Structural isomer; altered electronic effects due to bromine position
4-Bromo-3-chlorothiophene-2-carboxylic acid Br (4), Cl (3), COOH (2) C₅H₂BrClO₂S Dual halogenation increases electrophilicity; predicted pKa = 3.08
3-Bromo-5-chlorothiophene-2-carboxylic acid Br (3), Cl (5), COOH (2) C₅H₂BrClO₂S Adjacent halogens enhance steric hindrance; CAS 60729-38-6

Key Observations :

  • Positional Isomerism : Bromine placement (3 vs. 4) alters resonance stabilization and reactivity. For example, bromine at position 3 (target compound) directs electrophilic attacks differently compared to position 4 .
  • Halogen Effects : Chlorine’s higher electronegativity increases acidity compared to bromine, as seen in the lower pKa of 4-bromo-3-chloro derivatives (3.08) .

Functional Group Variations

Compound Name Functional Groups Molecular Formula Key Properties/Applications Reference
4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid Br (4), COOH (2), OCH₂COOH (3) C₇H₅BrO₅S Dual carboxylic groups enhance hydrogen bonding; used in complex syntheses
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate Br (3), 4-methoxyphenyl (4), COOCH₃ (2) C₁₄H₁₁BrO₃S Ester group improves solubility in organic solvents; methoxyphenyl adds π-π stacking capability
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Br (3), CN (4), SCH₂COOEt (5), COOEt (2) C₁₂H₁₃BrN₂O₄S₂ Cyano and sulfanyl groups enable diverse reactivity (e.g., cyclization to thienopyrimidines)

Key Observations :

  • Carboxylic Acid vs. Ester : Ester derivatives (e.g., methyl/ethyl esters) exhibit higher lipophilicity, facilitating membrane permeability in drug design .
  • Extended Functionality: Compounds with cyano or sulfanyl groups (e.g., ) are pivotal in synthesizing bioactive heterocycles like thienothienopyrimidines.

Physicochemical Properties and Reactivity

Acidity and Solubility

  • Acidity : The carboxylic acid group in 3-bromo-4-methylthiophene-2-carboxylic acid has a predicted pKa similar to other thiophene carboxylic acids (~2.5–3.5). Halogen substitution (e.g., Cl in ) further lowers pKa due to electron-withdrawing effects.
  • Solubility : Methyl and ester groups reduce aqueous solubility but enhance organic solvent compatibility. For example, methyl esters in are soluble in dichloromethane or THF.

Biological Activity

3-Bromo-4-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylthiophene-2-carboxylic acid. A common method includes electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide, usually in dichloromethane at room temperature.

Biological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Studies have shown it to possess significant antimicrobial properties, making it a candidate for further development in treating infections .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve interaction with specific molecular targets within cancer cells, leading to apoptosis .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound can interact with enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS), which is linked to inflammatory responses and cancer progression .
  • Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that are crucial for cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiophene derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The study highlighted its ability to induce apoptosis through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
3-Bromo-2-thiophenecarboxylic acidLacks methyl group at position 4Moderate antimicrobial activity
4-Methylthiophene-2-carboxylic acidLacks bromine atom at position 3Limited anticancer properties
2-Bromo-4-methylthiopheneLacks carboxylic acid groupMinimal biological activity

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